molecular formula C15H9F5O2 B1308625 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 351003-31-1

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No.: B1308625
CAS No.: 351003-31-1
M. Wt: 316.22 g/mol
InChI Key: YZUXMWWGIFJHOY-UHFFFAOYSA-N
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Description

4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a chemical compound primarily used in scientific researchThe compound is characterized by its molecular formula C15H9F5O2 and a molecular weight of 316.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the reaction of 4-ethoxybenzoyl chloride with pentafluorobenzene in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

    Substitution: Products with nucleophiles replacing fluorine atoms.

    Reduction: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzyl alcohol.

    Oxidation: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzoic acid.

Scientific Research Applications

4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl group can act as an electrophile in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects.

Comparison with Similar Compounds

    Benzophenone: Lacks the ethoxy and pentafluoro substituents, making it less reactive.

    4-Methoxybenzophenone: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    2’,3’,4’,5’,6’-Pentafluorobenzophenone:

Uniqueness: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of both the ethoxy group and the pentafluorobenzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific research applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXMWWGIFJHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402638
Record name (4-Ethoxyphenyl)(pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-31-1
Record name Methanone, (4-ethoxyphenyl)(pentafluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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